TC-G 1001

Description

Contextualization of G Protein-Coupled Receptors (GPCRs) in Drug Discovery

GPCRs constitute one of the largest families of membrane proteins in the mammalian genome and are integral to signal transduction across the cell membrane. rsc.org They mediate responses to a wide variety of stimuli, making them highly druggable targets. rsc.orgnih.govgpcrdb.org The significant proportion of approved drugs targeting GPCRs underscores their importance in the pharmaceutical landscape. drugtargetreview.comnih.govgpcrdb.orgscienceopen.com Advances in structural biology, including X-ray crystallography and cryo-electron microscopy, have provided valuable insights into GPCR structure and function, facilitating structure-based drug design and the exploration of allosteric modulation in addition to orthosteric targeting. drugtargetreview.comnih.gov

Overview of Orphan GPCRs and GPR35 as a Research Target

Despite the success in targeting many GPCRs, a substantial number remain classified as "orphan" receptors because their endogenous ligands are not yet definitively known. nih.govresearchgate.netwikipedia.orgnih.gov These orphan GPCRs represent a frontier in drug discovery, offering potential novel therapeutic avenues. nih.govnih.gov GPR35 is a notable example of an orphan GPCR that has become a focus of research due to its expression pattern and emerging links to various physiological processes and diseases. scienceopen.comresearchgate.netwikipedia.orgnih.gov Its expression in immune and gastrointestinal tissues, as well as certain regions of the central nervous system, suggests potential roles in modulating inflammatory responses, gut function, and neuronal activity. scienceopen.comwikipedia.orgpatsnap.comnih.govabcam.com

TC-G 1001 as a Probe for GPR35 Signaling Elucidation

This compound is a synthetic compound that acts as an agonist at GPR35. rndsystems.comtocris.combiorxiv.org Its identification and characterization have provided researchers with a valuable tool to investigate the downstream signaling pathways activated by GPR35. Studies have shown that this compound is a potent agonist, exhibiting activity in various assays used to measure GPR35 activation, such as β-arrestin recruitment and calcium mobilization assays. rndsystems.comtocris.comglpbio.com Notably, this compound has demonstrated significantly higher potency at human GPR35 receptors compared to mouse and rat orthologs in certain assays, highlighting potential species differences in receptor pharmacology. rndsystems.comtocris.com This species selectivity is an important consideration when using this compound in preclinical models. researchgate.netacs.org

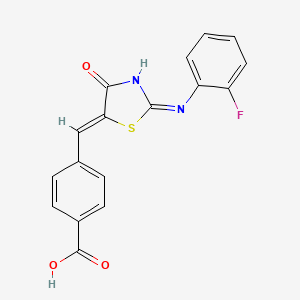

The chemical structure and properties of this compound are detailed below:

| Property | Value | Source |

| Chemical Name | 4-[[2-[(2-Fluorophenyl)amino]-4-oxo-5(4H)-thiazolylidene]methyl]benzoic acid | rndsystems.comtocris.combio-techne.com |

| Molecular Formula | C₁₇H₁₁FN₂O₃S | rndsystems.comtocris.comcenmed.com |

| Molecular Weight | 342.34 | rndsystems.comtocris.combio-techne.comcenmed.com |

| CAS Number | 494191-73-0 | rndsystems.comtocris.comcenmed.com |

| Purity | ≥98% (HPLC) | rndsystems.comtocris.combio-techne.comcenmed.com |

| Solubility | Soluble to 10 mM in DMSO | rndsystems.comtocris.com |

This compound is often used in comparison with other GPR35 ligands, such as zaprinast (B1683544), and has been shown to be more potent than zaprinast. rndsystems.comtocris.combio-techne.com

Rationale for Investigating GPR35 Modulators in Preclinical Models

The investigation of GPR35 modulators, including agonists like this compound and antagonists, in preclinical models is driven by the accumulating evidence linking GPR35 to various disease states. researchgate.netnih.govnih.gov GPR35 is expressed in key tissues and cell types involved in inflammatory responses, pain signaling, and metabolic regulation. scienceopen.comwikipedia.orgpatsnap.comnih.govabcam.com Preclinical studies utilizing GPR35 modulators aim to:

Elucidate the physiological roles of GPR35: By activating or blocking GPR35 activity in relevant animal models or cell systems, researchers can gain a better understanding of the receptor's contribution to normal physiological processes.

Validate GPR35 as a therapeutic target: Investigating the effects of GPR35 modulation in disease models helps to determine if targeting this receptor can ameliorate disease symptoms or progression. researchgate.netpatsnap.com

Characterize GPR35 signaling pathways in vivo: While in vitro studies provide insights into GPR35 coupling to G proteins (such as Gαi/o and Gα12/13) and β-arrestin, preclinical models allow for the study of these signaling events within a more complex biological context. nih.govbiorxiv.orgfrontiersin.orgresearchgate.net

Assess the potential therapeutic utility of GPR35 ligands: Compounds like this compound serve as tools to evaluate the potential of GPR35 agonists or antagonists as future therapeutic agents for conditions where GPR35 is implicated. researchgate.netpatsnap.com

Preclinical research with GPR35 modulators has explored their potential in areas such as inflammatory bowel disease, pain management, and metabolic disorders. researchgate.netpatsnap.comnih.gov For example, studies in primary human osteoclasts have shown that GPR35 activation with synthetic agonists, including this compound, reduces osteoclast activity and bone resorption, suggesting a potential role for GPR35 in bone health and as a target for osteoporosis treatments. biorxiv.orgresearchgate.net These studies have also provided data on the signaling pathways involved, indicating coupling to Gi/o and G12/13 proteins and downstream effects on proteins like cSrc, Akt, CREB, and NFκB. biorxiv.orgresearchgate.net

However, challenges exist in translating findings from preclinical models, particularly due to observed species differences in GPR35 pharmacology. researchgate.netacs.org The marked variation in the activity of ligands between human and rodent GPR35 orthologs necessitates careful consideration when selecting preclinical models and interpreting results. researchgate.netacs.org

Data on this compound Potency:

Studies have quantified the potency of this compound at GPR35 using various functional assays. The pEC₅₀ values (negative logarithm of the half maximal effective concentration) provide a measure of the compound's potency.

| Assay | pEC₅₀ (human GPR35) | Reference |

| β-arrestin recruitment | 7.59 | rndsystems.comtocris.combio-techne.com |

| Gαq-i5 Ca²⁺ assay | 8.36 | rndsystems.comtocris.combio-techne.com |

| IP1 accumulation assay | >1000-fold greater potency at human GPR35 relative to mouse and rat orthologs | rndsystems.comtocris.com |

These data highlight the potent agonism of this compound at human GPR35 and its species selectivity, making it a valuable tool for studying human GPR35 function. rndsystems.comtocris.com

Structure

3D Structure

Properties

IUPAC Name |

4-[(Z)-[2-(2-fluorophenyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11FN2O3S/c18-12-3-1-2-4-13(12)19-17-20-15(21)14(24-17)9-10-5-7-11(8-6-10)16(22)23/h1-9H,(H,22,23)(H,19,20,21)/b14-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYCKPHBALHXMIR-ZROIWOOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N=C2NC(=O)C(=CC3=CC=C(C=C3)C(=O)O)S2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)N=C2NC(=O)/C(=C/C3=CC=C(C=C3)C(=O)O)/S2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11FN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Target Identification and Characterization: Gpr35

GPR35 Presence in Immune Cells

GPR35 is highly expressed in various immune cell populations, including monocytes (CD14+), T-cells (CD3+), neutrophils, eosinophils, dendritic cells, and natural killer T cells (CD56+) acs.orgpatsnap.comresearchgate.netnih.gov. This expression pattern aligns with the suggested role of GPR35 in modulating inflammatory responses frontiersin.orgnih.gov. Studies indicate that GPR35 activation can influence immune cell activity, potentially impacting inflammation patsnap.com. GPR35 has been implicated in the activation of immune cells, cytokine production, and chemotactic movements frontiersin.orgnih.gov. While some studies suggest GPR35 activation can stimulate pro-inflammatory cytokine production and immune cell recruitment, others propose anti-inflammatory properties in certain contexts frontiersin.orgnih.govresearchgate.net. For instance, GPR35 activation has been shown to promote neutrophil recruitment to inflammatory sites and bacterial clearance researchgate.netabcam.com.

GPR35 Presence in Immune Cells

As detailed above, GPR35 is found in a variety of immune cells, including monocytes, T-cells, neutrophils, eosinophils, dendritic cells, and natural killer T cells acs.orgpatsnap.comresearchgate.netnih.gov. Its presence in these cells suggests a direct role in immune regulation and inflammatory processes frontiersin.orgnih.gov.

GPR35 Presence in Gastrointestinal Tract

Significant expression of GPR35 is observed in the gastrointestinal tract, particularly in the lower intestine and colon acs.orgnih.govfrontiersin.org. GPR35 is also expressed in the small intestine, stomach, and in digestive system epithelial tissues nih.govfrontiersin.orgaacrjournals.org. The substantial presence of GPR35 in the GI tract, coupled with associations between GPR35 mutations and inflammatory bowel disease (IBD), has led to its consideration as a potential therapeutic target for GI conditions frontiersin.orgnih.govbiospace.com. GPR35 is thought to play a role in intestinal homeostasis and barrier integrity abcam.com. Research in mice has shown that GPR35 deficiency can lead to more severe colitis scienceopen.com. GPR35 is also overexpressed in various digestive tract cancers, and high expression may be associated with poor prognosis aacrjournals.org.

GPR35 Presence in Dorsal Root Ganglia

GPR35 expression has been detected in sensory neuron-containing dorsal root ganglia (DRG) in both rats and potentially humans acs.orgfrontiersin.orgarchivosdeneurociencias.orgnih.govnih.gov. In rat DRG neurons, GPR35 is expressed predominantly by small- to medium-diameter neurons, many of which also express TRPV1, a marker for nociceptive neurons nih.gov. Activation of GPR35 in rat DRG neurons has been shown to inhibit forskolin-stimulated cAMP production in a pertussis toxin-sensitive manner, indicating coupling to Gi/o proteins nih.gov. These findings suggest a potential role for GPR35 in modulating nociception frontiersin.orgnih.gov.

GPR35 Expression in Osteoclasts

GPR35 is expressed in both osteoblasts and osteoclasts biorxiv.orgbiorxiv.orgresearchgate.netresearchgate.net. Studies have demonstrated that GPR35 is highly expressed in human osteoclasts biorxiv.orgendocrine-abstracts.org. Expression of the GPR35 gene and protein is downregulated in osteoporosis patients and in mouse models of the disease biorxiv.orgresearchgate.netresearchgate.net. Gpr35-knockout mice exhibit reduced bone mass biorxiv.orgresearchgate.netresearchgate.net. Research using synthetic GPR35 agonists, including TC-G 1001 and Zaprinast (B1683544), has shown significant reductions in osteoclast bone resorption and TRAP activity in human osteoclasts biorxiv.orgresearchgate.netendocrine-abstracts.org. These effects were blocked by a GPR35-specific antagonist, confirming GPR35 mediation biorxiv.orgresearchgate.net. GPR35 stimulation in osteoclasts reduces the phosphorylation of key signaling molecules like cSrc, Akt, CREB, and NFκB, which are involved in osteoclast activity and gene transcription biorxiv.orgresearchgate.netresearchgate.net. GPR35 couples to Gi/o and G12/13 proteins in osteoclasts to mediate these inhibitory effects on bone resorption biorxiv.orgendocrine-abstracts.org. The anti-resorptive activity of GPR35 agonists in human osteoclasts has been reported as comparable to established osteoporosis drugs like denosumab and alendronic acid biorxiv.orgresearchgate.netresearchgate.net.

Here is a summary of GPR35 expression in preclinical systems:

| Biological System | Cell Types Expressing GPR35 (Preclinical) | Key Observations | Source(s) |

| Immune System | Monocytes, T-cells, Neutrophils, Eosinophils, Dendritic cells, NK T cells | Modulates inflammatory responses, involved in immune cell activation, cytokine production, and chemotaxis. | acs.orgfrontiersin.orgpatsnap.comresearchgate.netnih.gov |

| Gastrointestinal Tract | Lower intestine, Colon, Small intestine, Stomach, Epithelial tissues | High expression, linked to IBD and GI cancers, role in intestinal homeostasis and barrier integrity. | acs.orgfrontiersin.orgnih.govfrontiersin.orgaacrjournals.orgbiospace.com |

| Dorsal Root Ganglia | Small- to medium-diameter neurons (many co-express TRPV1) | Potential role in modulating nociception, Gαi/o coupling observed in rat DRG neurons. | acs.orgfrontiersin.orgarchivosdeneurociencias.orgnih.govnih.gov |

| Bone | Osteoclasts, Osteoblasts | Expressed in both, downregulated in osteoporosis, agonists reduce osteoclast activity and bone resorption. | biorxiv.orgbiorxiv.orgresearchgate.netresearchgate.netendocrine-abstracts.org |

| Other Tissues | Brain, Spinal Cord, Skeletal Muscle, Liver, Heart, Pancreas, Adipose Tissue | Moderate expression in some areas, roles in these tissues are less clearly defined compared to immune/GI/bone. | patsnap.comnih.govscienceopen.comfrontiersin.orgarchivosdeneurociencias.orgjst.go.jp |

Species-Specific Receptor Ortholog Differences (Human vs. Rodent GPR35)

A significant challenge in GPR35 research, particularly in translating preclinical findings, is the marked difference in pharmacology between human and rodent GPR35 orthologs acs.orgacs.orgnih.govnih.govnih.gov. Humans express two distinct GPR35 protein isoforms, GPR35a and GPR35b, which are transcribed from three gene variants acs.orgnih.govgla.ac.uk. GPR35b is longer than GPR35a, possessing an additional 31 amino acid N-terminal extension acs.orgnih.govgla.ac.uk. Rodents, including mice and rats, express only a single GPR35 form acs.orgacs.orgnih.gov.

The pharmacological profiles of agonists and antagonists can vary substantially between human and rodent GPR35 acs.orgacs.orgnih.govnih.govnih.gov. For example, some potent agonists at human GPR35 may have significantly lower potency at mouse GPR35 acs.orgacs.orgnih.gov. This species selectivity necessitates careful consideration when using rodent models to study GPR35 function and evaluate potential therapeutics acs.orgacs.orgnih.govnih.govnih.gov. The development of humanized GPR35 mouse models is one approach to address these species differences in preclinical studies biorxiv.orgacs.org.

Here is a comparison of human and rodent GPR35 orthologs:

| Feature | Human GPR35 | Rodent GPR35 (Mouse/Rat) | Source(s) |

| Number of Isoforms | Two (GPR35a, GPR35b) | One | acs.orgacs.orgnih.govgla.ac.uk |

| Sequence Identity | GPR35a and GPR35b share identical sequence after the N-terminus of GPR35a. | Mouse and rat orthologs have 73% and 72% identity with human GPR35a, respectively. | acs.orgnih.govgla.ac.uk |

| Pharmacology | Distinct pharmacology compared to rodent orthologs. | Marked variation in potency of ligands compared to human and even between mouse and rat. | acs.orgacs.orgnih.govnih.govnih.gov |

| Structure | GPR35b has a 31 amino acid N-terminal extension compared to GPR35a. | Single form. | acs.orgacs.orgnih.govgla.ac.uk |

Pharmacological Characterization and Receptor Interactions of Tc G 1001

Agonistic Profile at GPR35

TC-G 1001 functions as an agonist at GPR35. Studies have demonstrated its potency in activating this receptor across various in vitro assay systems. For instance, this compound has shown significant agonist activity in β-arrestin recruitment and Gαq-i5 Ca2+ assays, with reported pEC50 values of 7.59 and 8.36, respectively. tocris.comeubopen.org This indicates a strong functional interaction leading to downstream signaling events.

Compared to other known GPR35 agonists, this compound has been noted to be more potent than zaprinast (B1683544). tocris.comcenmed.comgenecards.org While zaprinast is also a GPR35 agonist, this compound exhibits a higher efficacy in stimulating GPR35-mediated responses in certain assay formats. tocris.com

The agonistic activity of this compound at GPR35 has also been observed in functional assays like the IP1 accumulation assay. tocris.com Furthermore, in studies involving primary human osteoclasts, this compound stimulated significant reductions in bone resorption and TRAP activity, effects that were prevented by a GPR35-specific antagonist or siRNA knockdown of GPR35, confirming its action is mediated through GPR35. biorxiv.orgresearchgate.net

Receptor Specificity and Selectivity

A key aspect of characterizing a pharmacological agent is understanding its specificity and selectivity for its target receptor compared to other proteins. This compound has demonstrated a notable selectivity profile, particularly concerning orthologs of GPR35 and other related receptors.

This compound displays significantly greater potency at human GPR35 receptors compared to mouse and rat GPR35 orthologs. tocris.comhodoodo.com Specifically, it has been reported to exhibit approximately 1000-fold greater potency at human GPR35 in an IP1 accumulation assay. tocris.com This species selectivity is an important consideration in translational research and highlights potential differences in receptor structure or signaling mechanisms between species.

While primarily characterized for its GPR35 activity, assessing potential off-target interactions is crucial. Some GPR35 agonists, including zaprinast, are known to have off-target effects, such as inhibiting phosphodiesterase-5 and -6. biorxiv.org However, studies using GPR35-specific antagonists like ML145 in conjunction with this compound have helped confirm that the observed effects are indeed mediated by GPR35. biorxiv.org For example, the reduction in bone resorption and TRAP activity induced by this compound in human osteoclasts was abolished by ML145 or GPR35 siRNA, supporting GPR35-specific activity in this context. biorxiv.orgresearchgate.net

Data from broader screening efforts, such as GPCR scans, can provide further insight into selectivity. One source indicates that this compound showed significantly lower activity (higher Ki values) at a panel of other receptors, including DRD3, TMEM97, SIGMAR1, and ADRA2B, demonstrating a degree of selectivity over these targets. eubopen.org

Receptor Binding Kinetics and Efficacy Assessment (In Vitro Models)

In vitro models are essential for characterizing the interaction of this compound with GPR35, including its binding kinetics and the efficacy of the resulting activation. These studies often utilize cell lines engineered to express GPR35 or primary cells where GPR35 is endogenously expressed.

Functional efficacy of this compound has been assessed through various in vitro assays that measure downstream signaling events. As mentioned earlier, β-arrestin recruitment and calcium mobilization assays have been used to quantify the potency and efficacy of this compound at GPR35. tocris.comeubopen.org

Another method for assessing receptor interaction and efficacy in vitro is label-free phenotypic profiling, such as dynamic mass redistribution (DMR) assays. While specific DMR data for this compound was not detailed in the provided snippets, this technique has been used to characterize other GPR35 agonists like zaprinast and pamoic acid, providing insights into their potency and efficacy based on cellular responses. plos.org

Studies in primary human osteoclasts have provided valuable in vitro data on this compound's efficacy in a physiologically relevant cell type. In these cells, this compound treatment led to reduced phosphorylation of key signaling proteins involved in osteoclast activity, including cSrc, Akt, CREB, and NFκB. researchgate.net These findings demonstrate the functional efficacy of this compound in modulating intracellular pathways downstream of GPR35 in a specific cell type. The observed effects on bone resorption and TRAP activity further underscore its functional efficacy in this in vitro model. biorxiv.orgresearchgate.net

While explicit data on the detailed binding kinetics (e.g., association and dissociation rates) of this compound at GPR35 were not extensively provided, the functional assay data (pEC50 values, efficacy in downstream signaling) indirectly reflect the binding interaction and the resulting activation of the receptor. The high potency observed in functional assays suggests a favorable binding interaction leading to a robust response.

The use of in vitro models, including engineered cell lines and primary cells, has been instrumental in defining the agonistic profile, species selectivity, and functional efficacy of this compound at GPR35.

Here is a summary of some research findings related to this compound and GPR35 agonists:

| Compound | Target | Action | Human GPR35 Potency (pEC50) | Notes | Source |

| This compound | GPR35 | Agonist | 7.59 (β-arrestin), 8.36 (Ca2+) | More potent than zaprinast; 1000x more potent at human vs rodent GPR35 | tocris.comeubopen.org |

| Zaprinast | GPR35 | Agonist | Lower than this compound | Known off-target effects (PDE5/6) | tocris.combiorxiv.org |

| Pamoic Acid | GPR35 | Agonist | Higher potency than zaprinast | Expedites wound repair in mouse colon epithelial cells frontiersin.orgnih.gov | plos.orgfrontiersin.orgnih.gov |

| 5-HIAA | GPR35 | Agonist | Low potency | Endogenous ligand; promotes neutrophil/eosinophil recruitment frontiersin.orgnih.gov | frontiersin.orgnih.govbiorxiv.org |

| Kynurenic Acid | GPR35 | Agonist | Low potency (especially human) | Endogenous ligand; inhibits LPS-induced TNF-alpha secretion genecards.orgdaneshyari.com | genecards.orgdaneshyari.com |

| CID2745687 | GPR35 | Antagonist | High affinity for human GPR35 | Limits application to in vitro studies frontiersin.orgnih.gov | frontiersin.orgnih.gov |

| ML-145 | GPR35 | Antagonist | High affinity | Used to confirm GPR35 specificity biorxiv.orgresearchgate.net | biorxiv.orgresearchgate.net |

Cellular and Subcellular Mechanism of Action of Tc G 1001

GPR35 Coupling to G Protein Subtypes

Research indicates that GPR35 couples to multiple G protein subtypes upon activation by agonists such as TC-G 1001. The primary coupling partners identified in studies using primary human osteoclasts are the Gi/o and G12/13 families of G proteins. biorxiv.orgresearchgate.netendocrine-abstracts.orgbiorxiv.org This coupling profile is consistent with findings from studies in cell lines where GPR35 was overexpressed. biorxiv.orgbiorxiv.org

Gi/o Pathway Activation

Activation of GPR35 by this compound leads to the engagement of the Gi/o signaling pathway. This was demonstrated in experiments where this compound significantly reduced forskolin-induced cAMP responses in mature osteoclasts. biorxiv.orgbiorxiv.orgresearchgate.net The inhibition of forskolin-stimulated cAMP accumulation is a characteristic indicator of Gi/o protein activation. biorxiv.orgbiorxiv.orgresearchgate.net Further evidence for Gi/o coupling comes from experiments using pertussis toxin (PTx), a known inhibitor of Gi/o proteins. biorxiv.orgbiorxiv.orgresearchgate.net Pre-treatment of cells with PTx abolished the effects of GPR35 activation by this compound on downstream signaling events like cSrc phosphorylation, confirming the involvement of the Gi/o pathway. biorxiv.orgbiorxiv.orgresearchgate.net

G12/13 Pathway Engagement

In addition to Gi/o coupling, GPR35 activation by this compound also engages the G12/13 signaling pathway. Studies utilizing siRNA knockdown of GNA12 and GNA13, the genes encoding Gα12 and Gα13 subunits, have provided evidence for this coupling. biorxiv.orgbiorxiv.org Knockdown of either GNA12 or GNA13 abolished the effects of this compound on the phosphorylation of cSrc in mature osteoclasts, suggesting that both G12 and G13 contribute to the downstream signaling initiated by GPR35 activation. biorxiv.orgbiorxiv.orgresearchgate.net

Assessment of Gq/11 Pathway Non-Coupling

Investigations into GPR35 coupling have also examined the Gq/11 pathway. Studies measuring IP-1 concentrations in mature osteoclasts exposed to this compound and other GPR35 agonists did not show significant differences compared to vehicle-treated cells. biorxiv.orgbiorxiv.org To further confirm the lack of Gq/11 coupling, experiments were conducted using a Gq/11 inhibitor (YM-254890) and siRNAs targeting GNAQ and GNA11 (encoding Gαq and Gα11). biorxiv.orgbiorxiv.org this compound maintained its ability to reduce pSrc signaling in the presence of the inhibitor and the siRNAs, indicating that GPR35 is unlikely to couple to the Gq/11 pathway in these cells. biorxiv.orgbiorxiv.org

Downstream Intracellular Signaling Cascades

Activation of GPR35 by this compound triggers several downstream intracellular signaling cascades, primarily impacting pathways involved in cellular activity and gene expression. biorxiv.orgresearchgate.netendocrine-abstracts.orgbiorxiv.org

Cyclic AMP (cAMP) Modulation

As indicated by its coupling to the Gi/o pathway, this compound modulates intracellular cAMP levels. biorxiv.orgbiorxiv.orgresearchgate.net Specifically, this compound has been shown to significantly reduce forskolin-induced increases in cAMP concentrations in mature osteoclasts. biorxiv.orgbiorxiv.orgresearchgate.net This inhibitory effect on cAMP is a direct consequence of Gi/o protein activation, which typically inhibits adenylyl cyclase, the enzyme responsible for cAMP production. nih.gov While GPR35 coupling to Gs was assessed, no significant change in basal cAMP concentrations was observed upon GPR35 stimulation by this compound, suggesting Gs coupling is unlikely in this context. biorxiv.orgresearchgate.net

Here is a representation of the effect of this compound on forskolin-induced cAMP levels:

| Treatment | Forskolin-induced cAMP Response |

| Vehicle | High |

| This compound | Significantly Reduced |

| This compound + GPR35 Antagonist | High |

Phosphorylation Events (e.g., cSrc, Akt, CREB, NFκB)

GPR35 activation by this compound significantly impacts the phosphorylation status of several key proteins involved in various cellular processes, including those crucial for osteoclast activity. biorxiv.orgresearchgate.netendocrine-abstracts.orgbiorxiv.org

cSrc: this compound reduces the phosphorylation of cSrc, specifically at the Tyr419 residue. biorxiv.orgresearchgate.netbiorxiv.org This is significant as cSrc phosphorylation is important for processes like actin ring formation necessary for bone resorption. biorxiv.orgbiorxiv.org The effect of this compound on pSrc is abolished by pre-treatment with a GPR35 antagonist or by siRNA knockdown of GPR35, GNA12, or GNA13, highlighting the dependence on GPR35 and G12/13 coupling. biorxiv.orgbiorxiv.orgresearchgate.net Pertussis toxin also abolishes the GPR35-mediated effects on pSrc, indicating Gi/o involvement. biorxiv.orgbiorxiv.orgresearchgate.net

Akt: Phosphorylation of Akt (specifically Akt1/2/3) is also reduced upon GPR35 activation by this compound. biorxiv.orgresearchgate.netbiorxiv.org Akt phosphorylation plays a role in osteoclast resorption and differentiation. biorxiv.orgbiorxiv.org This reduction in pAkt is prevented by GPR35 siRNA knockdown, confirming it is a GPR35-mediated effect. biorxiv.orgbiorxiv.org

CREB: this compound reduces the phosphorylation of CREB (cAMP response element-binding protein). biorxiv.orgresearchgate.netbiorxiv.org CREB is a transcription factor involved in driving the expression of genes required for processes like bone resorption. biorxiv.orgbiorxiv.org

NFκB: Phosphorylation of the p65 subunit of NFκB is decreased by GPR35 activation with this compound. biorxiv.orgresearchgate.netbiorxiv.org Like CREB, NFκB is a transcription factor that promotes the expression of genes involved in osteoclast differentiation and activation. biorxiv.orgbiorxiv.org

Here is a summary of the observed effects of this compound on the phosphorylation of these proteins:

| Protein | Phosphorylation Status upon this compound Treatment |

| cSrc | Reduced |

| Akt | Reduced |

| CREB | Reduced |

| NFκB | Reduced |

GPR35 activation by this compound did not affect the phosphorylation of p38 MAPK in mature osteoclasts. biorxiv.orgbiorxiv.org

Nuclear Translocation of Transcription Factors (e.g., NFATc1)

The activation of GPR35 by this compound has been shown to influence the nuclear translocation of transcription factors, particularly NFATc1. biorxiv.org NFATc1 (Nuclear Factor of Activated T-cells, cytoplasmic 1) is a transcription factor crucial for the regulation of gene expression in various cell types, including immune cells and osteoclasts. uniprot.orggenecards.orguniprot.org NFAT proteins are typically located in the cytoplasm in a phosphorylated state and translocate to the nucleus upon dephosphorylation mediated by calcineurin, a process often triggered by increased intracellular calcium levels. uniprot.orguniprot.orgfrontiersin.org The subcellular localization of NFATc1 plays a critical role in controlling gene transcription. uniprot.orguniprot.org

Studies have demonstrated that GPR35 activation with this compound can lead to a reduction in the phosphorylation of proteins like p65 NFκB and CREB. biorxiv.org These transcription factors are known to activate NFATc1 nuclear translocation, which subsequently induces the expression of genes involved in cellular processes such as osteoclast differentiation and activation. biorxiv.org Therefore, the observed reduction in p65 NFκB and CREB phosphorylation downstream of GPR35 activation by this compound suggests a mechanism by which this compound may indirectly modulate NFATc1 nuclear translocation and its downstream effects on gene expression. biorxiv.org

Regulation of Gene Expression

This compound's agonistic activity on GPR35 has been linked to the regulation of the expression of several genes, notably those involved in extracellular matrix remodeling and cellular function. biorxiv.orggenecards.orguniprot.orgresearchgate.net

Matrix Metallopeptidase 9 (MMP9) Downregulation

Matrix Metallopeptidase 9 (MMP9) is an enzyme involved in the degradation of the extracellular matrix and is known to play roles in various physiological and pathological processes, including tissue remodeling, cell migration, and tumor progression. nih.govmdpi.complos.org Research indicates that GPR35 stimulation by agonists like this compound can lead to the downregulation of MMP9 expression. biorxiv.orgresearchgate.net Studies in primary human osteoclasts have shown that this compound significantly reduced MMP9 expression at both gene and protein levels. researchgate.net This downregulation of MMP9 by this compound is consistent with a potential inhibitory effect on processes that involve extracellular matrix degradation, such as bone resorption by osteoclasts. biorxiv.orgresearchgate.net The mechanism for this downregulation may involve the modulation of signaling pathways downstream of GPR35, potentially including the NFκB pathway, which is known to regulate MMP9 expression. biorxiv.orgnih.gov

Cathepsin K (CTSK) Modulation

Cathepsin K (CTSK) is another enzyme involved in the breakdown of extracellular matrix proteins, particularly collagen, and is highly expressed in osteoclasts where it plays a crucial role in bone resorption. acs.orgfrontiersin.org Studies investigating the effects of GPR35 activation on gene expression have also examined the modulation of CTSK. Research in osteoclasts has shown that while GPR35 activation with agonists like this compound significantly reduced MMP9 expression, the effects on CTSK expression can vary or may not be as pronounced as those on MMP9. biorxiv.orgresearchgate.net Some studies suggest a potential modulation of CTSK expression by GPR35 agonists in specific cellular contexts, although the extent and nature of this modulation may differ compared to MMP9 downregulation. biorxiv.orgacs.orgsemanticscholar.org

Effects on GPR35 Expression

Interestingly, studies have also investigated whether GPR35 activation by agonists like this compound influences the expression levels of GPR35 itself. Research in osteoclast differentiation has shown that exposure of cells to GPR35 agonists, including this compound, can lead to a significant increase in GPR35 expression over time. biorxiv.org This suggests a potential positive feedback loop or a regulatory mechanism where GPR35 activation upregulates its own expression. biorxiv.org This finding highlights a complex regulatory aspect of GPR35 signaling, where the presence of an agonist not only activates the receptor but may also influence the cellular abundance of the receptor over time. biorxiv.org

Here is a summary of the effects of this compound on gene expression:

| Gene | Effect of this compound (GPR35 Activation) | Cellular Context | Source(s) |

| MMP9 | Downregulation | Primary Human Osteoclasts | biorxiv.orgresearchgate.net |

| CTSK | Modulation (Context-dependent/Varied) | Osteoclasts | biorxiv.orgacs.orgsemanticscholar.org |

| GPR35 | Upregulation | Osteoclast Differentiation | biorxiv.org |

Preclinical in Vitro Investigations of Biological Activities

Impact on Osteoclast Biology

Investigations into the impact of TC-G 1001 on osteoclast biology have revealed inhibitory effects on the activity and differentiation of these bone-resorbing cells. biorxiv.orgresearchgate.netbiorxiv.org Studies using primary human osteoclasts have been conducted to understand these effects. biorxiv.orgresearchgate.net

Inhibition of Osteoclast Activity

This compound has been shown to reduce the activity of mature osteoclasts in in vitro settings. biorxiv.orgresearchgate.netbiorxiv.org This inhibition is concentration-dependent and is mediated through the activation of GPR35. biorxiv.org Co-treatment with a GPR35 antagonist has been observed to prevent these reductions in activity. biorxiv.orgresearchgate.net The anti-resorptive activity demonstrated by GPR35 agonists like this compound has been found to be comparable to that of established osteoporosis drugs such as denosumab and alendronic acid in in vitro studies. researchgate.net

Reduction of Bone Resorption

A key finding from in vitro studies is the significant reduction in bone resorption by osteoclasts treated with this compound. biorxiv.orgresearchgate.netbiorxiv.org This effect has been observed in both osteoclast monocultures and co-cultures with osteoblast-like cells. biorxiv.org The reduction in bone resorption is linked to GPR35 stimulation. biorxiv.orgbiorxiv.org Experiments using GPR35 siRNA have further supported that the effect on bone resorption is mediated through GPR35. biorxiv.orgbiorxiv.org Bone resorption activity is typically assessed in vitro by quantifying the area of resorption pits formed on bone slices. biorxiv.orgidsplc.com

Effects on Osteoclast Differentiation

Studies have also investigated the effects of this compound on osteoclast differentiation in vitro. biorxiv.org While the primary focus of the search results is on mature osteoclast activity and resorption, some findings suggest that GPR35 stimulation might influence osteoclast number, which could be related to differentiation or survival. biorxiv.orgbiorxiv.org Activation of GPR35 has been shown to reduce the phosphorylation of signaling proteins such as cSrc, Akt1/2/3, NFκB, and CREB, which are known to play roles in osteoclast activity and/or differentiation. biorxiv.org Downregulation of genes like MMP9, which regulates osteoclast bone resorption, has also been observed upon GPR35 stimulation. researchgate.netbiorxiv.orgwustl.edu

Exploration in Immune Cell Function (e.g., Leukocyte and Neutrophil Recruitment)

Research indicates that GPR35 is expressed in immune cells and may have a role in leukocyte and neutrophil recruitment to inflammatory sites. researchgate.netbiorxiv.org While the provided search results mention this association in the context of GPR35 expression, specific in vitro studies detailing the direct impact of this compound on leukocyte or neutrophil recruitment were not extensively elaborated upon in the context of this compound. General mechanisms of leukocyte and neutrophil recruitment in vitro involve processes like adhesion and migration across endothelial cells, often driven by chemokines. ashpublications.orgpsu.eduresearchgate.netnih.govnih.gov

Studies Related to Nociception

Preclinical in vitro investigations have provided insights into the biological activities of this compound, with a focus on its interaction with GPR35. While the direct link between GPR35 activation by this compound and nociception requires further elucidation, studies have demonstrated that GPR35 is expressed in dorsal root ganglia (DRG), which are crucial for transmitting pain signals biorxiv.org.

Research using primary human osteoclasts, which also express GPR35, has shown that this compound acts as a GPR35 agonist. biorxiv.orgresearchgate.net These studies assessed the effects of this compound on various cellular activities and signaling pathways within these cells. Activation of GPR35 by this compound significantly reduced forskolin-induced cAMP responses, indicating that GPR35 signals through Gi/o pathways in primary human osteoclasts. biorxiv.org

Further investigation into the signaling pathways revealed that GPR35 activation by this compound led to reduced phosphorylation of key proteins involved in cellular processes, including cSrc, Akt, CREB, and NFκB. researchgate.net These proteins play roles in processes that could potentially be relevant to neuronal function and inflammatory responses, although the direct implications for nociception in DRG neurons require specific studies. biorxiv.orgresearchgate.net

The effect of this compound on these signaling molecules was demonstrated through experiments measuring phosphorylation levels. For instance, phosphorylation of the p65 NFκB subunit and CREB protein were shown to be reduced by GPR35 activation with this compound compared to control conditions. biorxiv.org

Data from these in vitro studies highlight the ability of this compound to activate GPR35 and modulate intracellular signaling pathways.

Effect of this compound on Phosphorylation Levels in Primary Human Osteoclasts

| Protein | Effect of this compound (GPR35 Activation) |

| cSrc | Reduced Phosphorylation |

| Akt | Reduced Phosphorylation |

| CREB | Reduced Phosphorylation |

| NFκB | Reduced Phosphorylation |

These findings, while primarily conducted in osteoclasts, provide a basis for understanding the molecular interactions of this compound with GPR35 and the resulting intracellular effects. Given the expression of GPR35 in DRG, these in vitro data suggest a potential mechanism through which this compound could influence neuronal activity related to nociception, although direct studies in nociceptive neurons are needed to confirm this. biorxiv.org

Preclinical in Vivo Studies: Exploration of Physiological Roles

Animal Models for GPR35-Mediated Effects (e.g., Osteoclast Activity Models)

Preclinical investigations into the physiological roles of GPR35 have utilized animal models to understand its impact, particularly in the context of bone health. Gpr35-knockout mice serve as a key model, exhibiting reduced bone mass compared to wild-type littermates, which underscores the intrinsic importance of GPR35 in maintaining bone density. biorxiv.orgendocrine-abstracts.orgsciencecast.orgbiorxiv.org Furthermore, rodent models of osteoporosis have been employed to evaluate the potential therapeutic benefits of activating GPR35. In these models, administration of GPR35 agonists has been shown to rescue bone loss, providing in vivo evidence for the receptor's involvement in bone maintenance and its potential as a target for therapeutic intervention. biorxiv.orgendocrine-abstracts.orgsciencecast.orgbiorxiv.org While direct in vivo studies specifically detailing TC-G 1001's effects in these animal models were not explicitly detailed in the provided information, the observed effects of GPR35 agonism in general in these models support the investigation of specific agonists like this compound in this context.

Assessment of this compound's Preclinical Efficacy in Relevant Disease Models (e.g., Bone Health)

Preclinical studies have assessed the efficacy of this compound, focusing on its effects on osteoclast activity, a critical process in bone remodeling and a key factor in diseases like osteoporosis. Using primary human osteoclasts, researchers have demonstrated that this compound significantly reduces both bone resorption and tartrate-resistant acid phosphatase (TRAP) activity. biorxiv.orgendocrine-abstracts.orgsciencecast.orgbiorxiv.org These effects are indicative of a reduction in the bone-degrading capacity of osteoclasts. The specificity of this compound's action through GPR35 was confirmed by experiments where the inhibitory effects on bone resorption and TRAP activity were abolished by pre-incubation with a GPR35-specific antagonist or by GPR35 siRNA knockdown. biorxiv.orgendocrine-abstracts.orgsciencecast.orgbiorxiv.org

Further detailed research findings reveal that this compound's activation of GPR35 impacts key signaling pathways within osteoclasts. Stimulation with this compound leads to reduced phosphorylation of proteins such as cSrc, Akt, CREB, and NFκB, all of which play crucial roles in osteoclast activity and differentiation. biorxiv.orgendocrine-abstracts.orgsciencecast.org Specifically, the reduction in cSrc phosphorylation is consistent with decreased bone resorption, as cSrc is essential for the formation of the actin ring required for this process. biorxiv.org The reduction in Akt, CREB, and NFκB phosphorylation further supports an inhibitory effect on osteoclast function and gene transcription necessary for bone resorption. biorxiv.orgendocrine-abstracts.orgsciencecast.org Investigations into the downstream signaling revealed that GPR35 couples to Gi/o and G12/13 protein pathways in primary human osteoclasts, mediating these effects. biorxiv.orgendocrine-abstracts.orgresearchgate.net The impact of this compound on cSrc phosphorylation, for instance, was shown to be dependent on Gi/o signaling, as it was abolished by the Gi/o antagonist pertussis toxin, and also dependent on G12/13 signaling, as knockdown of GNA12 and GNA13 abrogated the effects. researchgate.net

In addition to inhibiting osteoclast activity, this compound has been shown to downregulate the expression of MMP9, a gene involved in regulating osteoclast bone resorption. biorxiv.orgendocrine-abstracts.orgsciencecast.org

The anti-resorptive activity demonstrated by GPR35 agonists, including this compound, has been compared to that of established osteoporosis medications in preclinical settings. In TRAP activity assays using primary human osteoclasts, the suppression of activity by GPR35 agonists was found to be comparable to that achieved by denosumab and alendronic acid, suggesting a potential therapeutic equivalence in terms of inhibiting osteoclast function. biorxiv.orgsciencecast.orgbiorxiv.org

Table 1: Effects of this compound on Primary Human Osteoclast Activity and Signaling

| Parameter | Effect of this compound Stimulation | Mediation by GPR35 | Relevant Signaling Pathway/Protein |

| Bone Resorption | Significantly Reduced | Yes | cSrc, Akt, CREB, NFκB, MMP9 |

| TRAP Activity | Significantly Reduced | Yes | Not specified |

| MMP9 Expression | Downregulated | Yes | Not specified |

| cSrc Phosphorylation | Reduced | Yes | Gi/o, G12/13 |

| Akt Phosphorylation | Reduced | Yes | Not specified |

| CREB Phosphorylation | Reduced | Yes | Not specified |

| NFκB Phosphorylation | Reduced | Yes | Not specified |

| cAMP Accumulation (Forskolin-induced) | Significantly Reduced | Yes | Gi/o |

Table 2: Comparison of Anti-Resorptive Activity in Primary Human Osteoclasts

| Treatment | Effect on TRAP Activity |

| This compound | Significantly Reduced |

| Zaprinast (B1683544) (GPR35 agonist) | Significantly Reduced |

| Denosumab (Osteoporosis Drug) | Similarly Suppressed |

| Alendronic Acid (Osteoporosis Drug) | Similarly Suppressed |

These preclinical findings in primary human osteoclasts provide strong evidence for this compound's potential as an inhibitor of osteoclast activity through the activation of GPR35 and modulation of key signaling pathways, positioning it as a promising compound for further investigation in the context of bone health and related diseases.

Comparative Pharmacological Analyses

Comparison with Other GPR35 Agonists (e.g., Zaprinast)

TC-G 1001 has been extensively compared with other GPR35 agonists, notably Zaprinast (B1683544), which has historically been used as a reference GPR35 agonist in biochemical evaluations wikipedia.org. These comparisons typically involve assessing their ability to activate GPR35 through various signaling pathways.

Potency Comparisons

Studies have consistently demonstrated that this compound is a potent GPR35 agonist. It is reported to be more potent than Zaprinast genecards.orgtocris.comrndsystems.com. Quantitative assessments of potency are often conducted using assays that measure downstream signaling events triggered by GPR35 activation, such as β-arrestin recruitment or calcium mobilization.

For instance, in β-arrestin and Gαq-i5 Ca2+ assays, this compound exhibited pEC50 values of 7.59 and 8.36, respectively tocris.comrndsystems.com. In Ca2+ release assays, the EC50 value for this compound was reported as 3.2 nM, while in β-arrestin assays, it was 26 nM targetmol.com. This indicates high potency across different assay systems.

Furthermore, this compound has shown significant species selectivity, displaying approximately 1000-fold greater potency at human GPR35 receptors compared to mouse and rat orthologs in an IP1 accumulation assay tocris.comrndsystems.com. This species selectivity is a notable characteristic that distinguishes it from some other agonists, although marked species selectivity is not uncommon among GPR35 ligands nih.govnih.gov.

Here is a table summarizing some reported potency data for this compound and Zaprinast:

| Compound | Assay Type | Species | Potency (EC50 or pEC50) | Reference |

| This compound | β-arrestin | Human | pEC50 = 7.59 | tocris.comrndsystems.com |

| This compound | Gαq-i5 Ca2+ | Human | pEC50 = 8.36 | tocris.comrndsystems.com |

| This compound | Ca2+ release | Human | EC50 = 3.2 nM | targetmol.com |

| This compound | β-arrestin | Human | EC50 = 26 nM | targetmol.com |

| This compound | IP1 accumulation | Human | ~1000x more potent than rodent | tocris.comrndsystems.com |

| Zaprinast | GPR35 agonist | Human | Less potent than this compound | genecards.orgtocris.comrndsystems.com |

| Zaprinast | GPR35 agonist | Rodent | Intermediate potency vs. human | nih.gov |

Functional Efficacy Comparisons

Beyond potency, the functional efficacy of this compound and other GPR35 agonists is assessed by their ability to elicit a maximal response upon receptor binding. Studies in primary human osteoclasts, for example, have shown that both this compound and Zaprinast can significantly reduce forskolin-induced cAMP responses, indicating coupling to Gi/o pathways biorxiv.orgresearchgate.net. They also reduce the phosphorylation of key proteins involved in osteoclast activity, such as cSrc, Akt1/2/3, p38, NFκB p65 subunit, and CREB biorxiv.orgresearchgate.net.

Both this compound and Zaprinast have demonstrated the ability to reduce osteoclast resorptive activity and TRAP activity in a concentration-dependent manner biorxiv.orgresearchgate.net. These findings suggest comparable functional efficacy in inhibiting osteoclast function, although potential differences in maximal effect or the specific signaling pathways engaged might exist and warrant further detailed investigation.

Evaluation with GPR35 Antagonists (e.g., ML145) to Confirm Receptor Specificity

To confirm that the observed effects of this compound are specifically mediated through GPR35, studies often utilize selective GPR35 antagonists such as ML145 biorxiv.orgresearchgate.netrndsystems.combiorxiv.org. ML145 is a known GPR35 antagonist rndsystems.com.

Experiments involving co-treatment of cells with this compound and ML145 have shown that the antagonist can prevent or abolish the effects induced by this compound. For example, in primary human osteoclasts, the reductions in osteoclast resorption and TRAP activity induced by this compound were prevented by co-treatment with ML145 biorxiv.orgbiorxiv.org. Similarly, the effects of this compound on the phosphorylation of proteins like Akt and the reduction of forskolin-induced cAMP responses were abolished in the presence of ML145 biorxiv.orgresearchgate.net.

The ability of ML145 to block the effects of this compound provides strong evidence that this compound is acting specifically via GPR35. It is important to note that GPR35 antagonists, including ML145, can also display species ortholog selectivity, being less active at rodent receptors compared to human GPR35 wikipedia.orgnih.govnih.gov. Therefore, the appropriate species ortholog should be considered when using antagonists to confirm receptor specificity.

Preclinical Benchmarking against Established Modulators in Specific Contexts (e.g., Osteoporosis Drugs)

Preclinical studies aim to benchmark the activity of novel compounds like this compound against established therapeutic agents in relevant disease models or cellular systems. In the context of bone health and osteoporosis, the effects of GPR35 agonists have been compared to existing osteoporosis drugs.

Research in primary human osteoclasts has compared the anti-resorptive activity of GPR35 agonists, including this compound, to that of established osteoporosis drugs like denosumab and alendronic acid researchgate.netbiorxiv.org. These studies assessed parameters such as TRAP activity and bone resorption.

Findings indicate that the anti-resorptive activity of GPR35 agonists was comparable to that observed with denosumab and alendronic acid under the tested conditions researchgate.netbiorxiv.org. Specifically, TRAP activity was similarly suppressed by GPR35 agonists and these established osteoporosis treatments researchgate.net. This preclinical benchmarking suggests that targeting GPR35 with agonists like this compound could represent a promising novel strategy for reducing osteoclast activity, potentially offering a new therapeutic avenue for conditions like osteoporosis researchgate.netbiorxiv.org.

Here is a table comparing the effect on TRAP activity:

| Treatment | Effect on TRAP Activity | Reference |

| This compound (GPR35 Agonist) | Suppressed | researchgate.net |

| Zaprinast (GPR35 Agonist) | Suppressed | researchgate.net |

| Denosumab | Suppressed | researchgate.net |

| Alendronic Acid | Suppressed | researchgate.net |

Future Research Directions and Translational Perspectives Preclinical

Elucidating Novel GPR35-Mediated Physiological Functions

Ongoing research aims to fully characterize the physiological functions mediated by GPR35. Studies using synthetic agonists like TC-G 1001 and antagonists such as ML145 have been instrumental in this process biorxiv.org. GPR35 expression has been observed in various tissues, including immune cells, the gastrointestinal tract, and dorsal root ganglia, suggesting roles in diverse processes biorxiv.org.

Preclinical studies indicate GPR35's involvement in leukocyte and neutrophil recruitment to inflammatory sites biorxiv.org. In the gastrointestinal tract, GPR35 may play a role in lipid metabolism and adipose tissue thermogenesis biorxiv.org. An anti-nociceptive role has also been described in dorsal root ganglia biorxiv.org. Furthermore, GPR35 is expressed in both osteoblasts and osteoclasts, and its gene expression is downregulated in humans and mice with osteoporosis biorxiv.org. Studies using this compound and Zaprinast (B1683544) have shown that activation of GPR35 reduces osteoclast resorptive activity and number in primary human bone cells in a concentration-dependent manner biorxiv.orgresearchgate.net. This effect was prevented by co-treatment with a GPR35 antagonist biorxiv.org. GPR35 activation in mature osteoclasts reduces the phosphorylation of proteins critical for osteoclast activity and differentiation, such as cSrc and Akt1/2/3 biorxiv.org. These findings highlight a potential inhibitory role for GPR35 in human osteoclast activity researchgate.net.

Despite these findings, GPR35 is still officially designated an orphan receptor, as the nature of its endogenous ligand(s) remains under investigation biorxiv.org. While several endogenous ligands like kynurenic acid and 5-hydroxyindoleacetic acid (5-HIAA) can activate the receptor, they often exhibit low potency or require independent verification biorxiv.org. Further research is needed to definitively identify and characterize the endogenous ligands and fully understand the physiological contexts in which GPR35 is activated.

Potential for GPR35 as a Target in Various Pathologies (Preclinical Evidence)

The widespread expression of GPR35 and its involvement in various physiological processes suggest its potential as a therapeutic target in a range of diseases patsnap.comfrontiersin.org. Preclinical evidence supports exploring GPR35 modulation in several pathological conditions.

Inflammatory Diseases: GPR35 is highly expressed in immune cells and has been linked to inflammatory regulation patsnap.comfrontiersin.org. Activation of GPR35 can modulate immune cell activity, potentially reducing inflammation in conditions like inflammatory bowel disease (IBD) and asthma patsnap.com. However, GPR35 appears to have a dual role in inflammation, exhibiting both pro- and anti-inflammatory effects depending on the cellular context nih.govresearchgate.net. It has been implicated in modulating immune cell activation, cytokine production, and chemotactic movements nih.gov. While some studies suggest pro-inflammatory actions, others reveal potential anti-inflammatory capabilities, particularly in colonic inflammation nih.govresearchgate.net.

Metabolic Disorders: GPR35 is expressed in the gastrointestinal tract and has been implicated in regulating gut motility and energy homeostasis patsnap.com. Researchers are investigating whether GPR35 agonists could manage conditions like obesity and type 2 diabetes by influencing metabolic processes and improving insulin (B600854) sensitivity patsnap.com. GPR35 is strongly associated with metabolic regulation and has been implicated in type 2 diabetes mellitus and nonalcoholic liver disease scienceopen.com. Activation of GPR35 promotes lipid metabolism in skeletal muscle, adipose tissue, and liver cells scienceopen.com. It can also inhibit lipid accumulation in hepatocytes scienceopen.comacs.org.

Neurodegenerative Diseases: GPR35 is expressed in the central nervous system, and preclinical studies suggest that its activation could protect neurons from damage and promote their survival patsnap.com. This has led to interest in GPR35 agonists as potential treatments for conditions like Parkinson's and Alzheimer's patsnap.com. GPR35 has also been suggested as a potential therapeutic target in the treatment of pain, with studies in rat dorsal root ganglion neurons indicating its involvement in nociceptive signaling frontiersin.org.

Cancer: Some studies indicate that GPR35 expression is upregulated in certain cancers, and its activation may influence tumor growth and metastasis patsnap.com. GPR35 is highly expressed in colorectal cancer cells, and intervention models using GPR35 knockdown, overexpression, activation (with agonists like pamoic acid), or inhibition have been established in cell lines like HCT116 to study its metabolic characteristics in this context scienceopen.com.

Osteoporosis: As mentioned earlier, preclinical data shows that GPR35 activation reduces osteoclast activity, suggesting it as a promising novel target for osteoporosis treatments biorxiv.orgresearchgate.net. The anti-resorptive activity of GPR35 agonists like this compound and Zaprinast was found to be comparable to current osteoporosis drugs in vitro biorxiv.orgresearchgate.net.

Cardiovascular Diseases: GPR35 is associated with cardiovascular diseases, with studies indicating its upregulation in patients with heart failure scienceopen.com. Activation of GPR35 may protect against ischemia during myocardial infarction, and GPR35 deletion has been shown to relieve angiotensin II-induced hypertension in preclinical models scienceopen.com. Research is evaluating the effect of GPR35 on endothelial cell functions and hemodynamic homeostasis ahajournals.org.

Structure-Activity Relationship (SAR) Studies for Next-Generation GPR35 Modulators

Structure-Activity Relationship (SAR) studies are crucial for developing next-generation GPR35 modulators with improved potency, selectivity, and pharmacokinetic properties. While specific SAR studies focused solely on this compound were not prominently detailed in the search results, the development of various GPR35 ligands, including agonists and antagonists, involves extensive SAR investigations acs.orgnih.govebi.ac.uknih.gov.

Studies have explored the SAR of different chemical scaffolds acting as GPR35 agonists and antagonists acs.orgnih.govebi.ac.uknih.gov. For instance, SAR studies on coumarin-like diacid derivatives have identified structural features that contribute to potent agonistic activity on human GPR35 acs.orgnih.gov. These studies suggest that compounds with two acidic groups at a proper spatial distance and attached to a rigid aromatic scaffold are likely to show potent agonistic activity acs.orgnih.gov. Similarly, SAR studies on benzothiazole (B30560) scaffolds have been conducted to identify GPR35 antagonists, illustrating the importance of different segments of the compound for activity ebi.ac.uknih.gov.

A significant challenge in GPR35 research and drug development is the marked difference in pharmacology between human and rodent orthologs acs.orgfrontiersin.orgnih.govacs.org. Ligands can exhibit human-selective, human-and-mouse-selective, human-and-rat-selective, or rodent-selective properties frontiersin.org. This species selectivity necessitates careful consideration in designing preclinical studies and developing compounds that are effective and relevant to human physiology acs.orgnih.gov. This compound's higher potency at human GPR35 compared to rodent orthologs exemplifies this challenge and highlights its utility as a tool for studying human GPR35 specifically bio-techne.com. Future SAR studies will likely focus on developing ligands with improved pan-species activity or highly selective compounds tailored for specific preclinical models.

Development of Advanced Preclinical Models for GPR35 Research

The development of advanced preclinical models is essential to overcome the limitations of species differences and better recapitulate human physiology in GPR35 research acs.orgnih.govacs.org. Traditional rodent models present challenges due to the pharmacological differences between human and rodent GPR35 orthologs acs.orgnih.govacs.org.

To address this, novel transgenic knock-in mouse lines have been generated where the mouse GPR35 has been replaced with the human GPR35 splice variant (e.g., human GPR35a) acs.orgnih.govacs.org. These humanized GPR35 mouse models allow for the study of human GPR35 in a living system, providing a more relevant platform for evaluating the effects of human-specific GPR35 ligands like this compound acs.orgacs.org. Studies using hepatocytes from humanized GPR35 mice have shown that activation of the receptor can prevent and reverse lipid accumulation, highlighting the value of these models in exploring GPR35's role in metabolic diseases acs.org.

Beyond transgenic animals, the use of primary human cells, such as human peripheral blood mononuclear cells differentiated into osteoclasts, provides a valuable in vitro model for studying GPR35 function in a physiologically relevant context biorxiv.orgresearchgate.net. These models allow for the assessment of GPR35 agonist effects on specific cell types and the elucidation of downstream signaling pathways biorxiv.orgresearchgate.net.

The continued development and utilization of these advanced preclinical models, in conjunction with potent and selective ligands like this compound, will be critical for advancing our understanding of GPR35 biology and its potential as a therapeutic target.

Compound Table

| Compound Name | PubChem CID |

| This compound | 5766343 |

Data Tables

While detailed quantitative data tables for this compound across various studies were not consistently available in a format suitable for direct extraction and presentation as interactive tables, the search results provided key findings that can be summarized.

Summary of Key Preclinical Findings for GPR35 Activation (often using agonists like this compound or Zaprinast):

| Physiological Area | Observed Effect (Preclinical) | Relevant Cell/Tissue Type(s) | Supporting Evidence |

| Bone Remodeling | Reduced osteoclast resorptive activity and number; Reduced TRAP activity; Reduced phosphorylation of cSrc and Akt1/2/3. | Primary human osteoclasts | Concentration-dependent reduction by this compound and Zaprinast, prevented by antagonist ML145. biorxiv.orgresearchgate.net |

| Inflammation | Modulation of immune cell activity; Potential pro- and anti-inflammatory effects. | Immune cells (leukocytes, neutrophils, eosinophils, macrophages, T-cells); Gastrointestinal tract. | Involvement in recruitment; Dual role depending on context; Modulation of cytokine production and chemotaxis. biorxiv.orgpatsnap.comnih.govresearchgate.net |

| Metabolism | Potential role in lipid metabolism and adipose tissue thermogenesis; Promotes lipid metabolism; Inhibits lipid accumulation. | Gastrointestinal tract, Adipose tissue, Skeletal muscle, Liver cells (hepatocytes). | Implicated in obesity and type 2 diabetes; Effects observed in cell models and humanized mouse models. biorxiv.orgpatsnap.comscienceopen.comacs.org |

| Neuroprotection | Potential protection of neurons from damage and promotion of survival; Anti-nociceptive role. | Central nervous system, Dorsal root ganglia. | Suggested in preclinical studies; Involvement in nociceptive signaling. patsnap.comfrontiersin.org |

| Cancer | Upregulation in certain cancers; Potential influence on tumor growth and metastasis. | Colorectal cancer cells, various cancer types. | Observed upregulation; Intervention studies in cell lines. patsnap.comscienceopen.com |

| Cardiovascular | Upregulation in heart failure; Potential protection against ischemia; Relief of hypertension. | Heart tissue, Endothelial cells. | Association with disease; Effects in preclinical models. scienceopen.comahajournals.org |

Methodological Considerations in Tc G 1001 Research

In Vitro Assay Systems and Techniques

In vitro studies are fundamental to characterizing the cellular mechanisms of TC-G 1001. These assays provide controlled environments to investigate the compound's effects on GPR35 activation and downstream signaling pathways.

Reporter Gene Assays (e.g., β-Arrestin, IP1 Accumulation, Ca2+ Assays)

Reporter gene assays are widely used to measure the functional activity of GPCRs like GPR35 upon ligand binding. These assays typically involve genetically engineered cells that express the target receptor and a reporter gene whose expression is linked to a specific signaling pathway activated by the receptor.

β-Arrestin recruitment assays measure the translocation of β-arrestin proteins to the activated receptor. This is a key event in GPCR desensitization and can also initiate G protein-independent signaling pathways. frontiersin.orgthermofisher.commdpi.comnih.gov The Tango GPCR assay system is an example of a platform that utilizes β-arrestin recruitment linked to a reporter gene (e.g., beta-lactamase) to quantify receptor activation. thermofisher.comeubopen.org this compound has been evaluated in β-arrestin recruitment assays, demonstrating potent agonism at GPR35. targetmol.comrndsystems.comtargetmol.combio-techne.com

IP1 accumulation assays measure the accumulation of inositol (B14025) monophosphate (IP1), a downstream metabolite of the Gq signaling pathway. While GPR35 is known to couple to Gi/o and G12/13 proteins, IP1 accumulation assays can still be relevant depending on the cell system and potential promiscuous coupling or interaction with other pathways. Studies have shown that this compound displays potency at human GPR35 in IP1 accumulation assays. rndsystems.combio-techne.com

Calcium (Ca2+) flux assays measure changes in intracellular calcium levels upon receptor activation, which can be indicative of Gq coupling or other calcium-mobilizing pathways. This compound has shown activity in Ca2+ release assays, with reported EC50 values. targetmol.comtargetmol.combio-techne.com

Table 1: this compound Potency in Reporter Gene Assays

| Assay Type | Target Receptor | EC50/pEC50 Value | Reference |

| β-Arrestin | Human GPR35 | 26 nM / 7.59 pEC50 | targetmol.comtargetmol.combio-techne.com |

| Ca2+ Release | Human GPR35 | 3.2 nM / 8.36 pEC50 | targetmol.comtargetmol.combio-techne.com |

| IP1 Accumulation | Human GPR35 | 1000-fold greater potency than Zaprinast (B1683544) (species-selective) | rndsystems.combio-techne.com |

Note: EC50 values indicate the concentration of the compound required to achieve 50% of the maximal effect. pEC50 is the negative logarithm of the EC50.

Phosphorylation Assays (e.g., AlphaLISA for pSrc, Akt, CREB, NFκB)

Phosphorylation assays are used to measure the activation status of key signaling proteins downstream of receptor activation. Changes in phosphorylation levels can indicate the engagement of specific intracellular pathways. Techniques like AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) are employed for quantitative detection of phosphorylated proteins in cellular lysates. blossombio.comrevvity.com

Research involving this compound has utilized AlphaLISA assays to investigate the phosphorylation of proteins such as cSrc, Akt, CREB, and NFκB in the context of GPR35 activation, particularly in osteoclasts. biorxiv.orgresearchgate.netbiorxiv.org Activation of GPR35 by this compound has been shown to reduce the phosphorylation of cSrc, Akt1/2/3, NFκB (p65 subunit), and CREB. biorxiv.orgresearchgate.netbiorxiv.org These proteins are involved in various cellular processes, including osteoclast activity and differentiation. biorxiv.orgbiorxiv.org

Table 2: Effect of this compound on Protein Phosphorylation in Osteoclasts (Measured by AlphaLISA)

| Protein Target | Effect of this compound Treatment | Reference |

| pSrc (Tyr419) | Reduced phosphorylation | biorxiv.orgresearchgate.netbiorxiv.org |

| pAkt1/2/3 | Reduced phosphorylation | biorxiv.orgresearchgate.netbiorxiv.org |

| pCREB | Reduced phosphorylation | biorxiv.orgresearchgate.netbiorxiv.org |

| pNFκB (p65) | Reduced phosphorylation | biorxiv.orgresearchgate.netbiorxiv.org |

| p-p38 | No significant effect | biorxiv.org |

Gene Expression Analysis (e.g., qPCR for MMP9, CTSK, GPR35)

Gene expression analysis, often performed using quantitative polymerase chain reaction (qPCR), allows researchers to measure the mRNA levels of specific genes. This technique can reveal how this compound and GPR35 activation influence the transcription of genes involved in various cellular functions.

In studies investigating the role of GPR35 in osteoclasts, qPCR has been used to assess the expression of genes like matrix metallopeptidase 9 (MMP9) and cathepsin K (CTSK), which are involved in bone resorption. biorxiv.orgresearchgate.netbiorxiv.org this compound treatment has been shown to downregulate the expression of MMP9 in primary human osteoclasts. biorxiv.orgresearchgate.netbiorxiv.org While MMP9 expression was significantly reduced, no significant difference in CTSK gene expression was detected in these studies. biorxiv.org qPCR has also been used to confirm the knockdown of GPR35 expression in genetic perturbation studies. biorxiv.org Furthermore, GPR35 activation by this compound has been observed to increase GPR35 gene expression itself at certain time points during osteoclast differentiation. biorxiv.orgbiorxiv.org

Table 3: Effect of this compound on Gene Expression in Osteoclasts (Measured by qPCR)

| Gene Target | Effect of this compound Treatment | Time Point(s) Observed | Reference |

| MMP9 | Downregulated expression | Days 6 and 10 of differentiation | biorxiv.orgresearchgate.netbiorxiv.org |

| CTSK | No significant difference | Days 3, 6, and 10 of differentiation | biorxiv.org |

| GPR35 | Increased expression | Days 6 and 10 of differentiation | biorxiv.orgbiorxiv.org |

Functional Cell-Based Assays (e.g., Bone Resorption Assays, TRAP Activity Assays)

Bone resorption assays, often using bone slices or artificial surfaces, quantify the ability of osteoclasts to break down bone matrix. This compound has been shown to stimulate significant reductions in osteoclast bone resorption in primary human bone cells and in osteoclast-osteoblast co-cultures. biorxiv.orgresearchgate.netbiorxiv.org

Tartrate-resistant acid phosphatase (TRAP) activity assays measure the activity of TRAP, an enzyme highly expressed by osteoclasts and considered a marker of osteoclast activity. takarabio.com Reduced TRAP activity is indicative of decreased osteoclast function. This compound treatment has been found to significantly reduce TRAP activity in mature osteoclasts and in co-culture systems. biorxiv.orgresearchgate.netbiorxiv.org

Table 4: Effect of this compound on Osteoclast Activity

| Assay Type | Cell System | Effect of this compound Treatment | Reference |

| Bone Resorption | Primary human osteoclasts | Significant reduction | biorxiv.orgresearchgate.netbiorxiv.org |

| Bone Resorption | Osteoclast-osteoblast co-cultures | Impaired bone resorption | biorxiv.orgbiorxiv.org |

| TRAP Activity | Primary human osteoclasts | Significant reduction | biorxiv.orgresearchgate.netbiorxiv.org |

| TRAP Activity | Osteoclast-osteoblast co-cultures | Impaired TRAP activity | biorxiv.orgbiorxiv.org |

Genetic Perturbation Techniques (e.g., siRNA Knockdown of GPR35)

Genetic perturbation techniques are used to manipulate the expression of specific genes to understand their role in cellular processes and the effects of compounds like this compound. Small interfering RNA (siRNA) knockdown is a common method to reduce the expression of a target gene. nih.gov

In the context of this compound research, siRNA knockdown of GPR35 has been employed to confirm that the observed effects of this compound are specifically mediated through GPR35. bio-techne.combiorxiv.orgresearchgate.net Studies have shown that in cells where GPR35 expression is reduced by siRNA, the effects of this compound on bone resorption and TRAP activity are abolished. biorxiv.org This provides strong evidence that this compound's actions in these assays are dependent on the presence and function of GPR35. Genetic perturbation techniques, including siRNA knockdown, have also been used to investigate the specific G protein pathways (Gi/o and G12/13) that GPR35 couples to in osteoclasts. biorxiv.orgresearchgate.netbiorxiv.orgendocrine-abstracts.org

In Vivo Study Designs and Readouts in Preclinical Models

Preclinical in vivo studies are essential to evaluate the effects of this compound in living organisms and assess its potential therapeutic relevance. These studies often utilize animal models that mimic specific disease conditions.

While the provided search results primarily detail in vitro methodologies, some mention the use of preclinical models in the broader context of GPR35 research. For instance, GPR35 agonism has been reported to rescue bone loss in rodent osteoporosis models, indicating a potential role for GPR35 agonists like this compound in bone health in vivo. biorxiv.orgresearchgate.netbiorxiv.orgendocrine-abstracts.orgbiorxiv.org

Typical in vivo study designs in preclinical research involve administering the compound to animal models and measuring various readouts relevant to the condition being studied. nih.govsci-hub.selabforward.ioiqvia.com In the context of bone research, readouts might include bone mineral density, bone microarchitecture assessed by micro-CT, histological analysis of bone tissue, and markers of bone formation and resorption in serum or urine. For other potential applications of GPR35 agonists, in vivo readouts would be tailored to the specific disease model (e.g., tumor growth in cancer models, behavioral tests in neurological models). nih.govmdpi.comnih.gov

The search results highlight the importance of using appropriate and comparable animal models for preclinical testing. sci-hub.seiqvia.com Study designs need to be robust, with sufficient animal numbers and appropriate control groups, although some alternative approaches exploring fewer animals per tumor line to increase the number of models tested have been analyzed. nih.gov Readouts must be accurately measured and analyzed to ensure the reliability and reproducibility of the results. sci-hub.selabforward.io

The specific in vivo study designs and readouts used for this compound itself are not extensively detailed in the provided search snippets, beyond the general indication that GPR35 agonism shows promise in rodent osteoporosis models. biorxiv.orgresearchgate.netbiorxiv.orgendocrine-abstracts.orgbiorxiv.org

Considerations for Comparative Studies

Comparative studies involving the chemical compound this compound, a potent and selective agonist of GPR35, require careful consideration of several methodological factors to ensure accurate and translatable findings. Research into this compound often involves comparisons with other GPR35 agonists or with compounds acting through different mechanisms in relevant biological systems. Key considerations include species differences in receptor activity and the selection of appropriate in vitro and in vivo models and assays for evaluating compound effects.

A significant factor in comparative studies of this compound is the observed species selectivity of its activity at GPR35 receptors. Studies have shown that this compound displays considerably greater potency at human GPR35 receptors compared to its orthologs in mouse and rat. Specifically, this compound has demonstrated 1000-fold greater potency at human GPR35 receptors relative to mouse and rat GPR35 in IP1 accumulation assays. probechem.comwikipedia.orgfishersci.camdpi.com This substantial difference in potency across species is a critical consideration when designing and interpreting comparative studies, particularly those involving preclinical animal models. Findings from mouse or rat models may not directly translate to the human context due to this differential receptor sensitivity.

Comparative studies frequently evaluate the potency and efficacy of this compound against other known GPR35 agonists, such as zaprinast. This compound has been reported to be more potent than zaprinast as a GPR35 agonist. probechem.comwikipedia.orgfishersci.camdpi.comcenmed.com Quantitative comparisons using assays like β-arrestin and Gαq-i5 Ca2+ assays provide specific potency values (e.g., pEC50 values of 7.59 and 8.36, respectively, for this compound), allowing for a direct comparison of agonist activity. wikipedia.orgfishersci.camdpi.com

Beyond comparing GPR35 agonists, comparative research may assess the effects of this compound against compounds with established therapeutic roles in specific conditions where GPR35 is implicated. For instance, in studies investigating GPR35's role in bone biology, the effects of this compound and other GPR35 agonists on osteoclast activity have been compared to those of existing osteoporosis drugs like denosumab and alendronic acid. mims.comnih.gov These comparative studies in primary human osteoclasts have evaluated endpoints such as bone resorption, TRAP activity, and the expression of genes like MMP9. mims.comnih.gov The findings indicated that GPR35 agonists, including this compound, stimulated significant reductions in osteoclast bone resorption and TRAP activity, with anti-resorptive activity comparable to that observed with denosumab and alendronic acid in terms of TRAP activity suppression. mims.comnih.gov Methodological considerations in such comparisons include ensuring comparable assay conditions, relevant cell types (e.g., primary human cells), and appropriate functional readouts that reflect the biological process of interest.